N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10(2)16(20)17-15-13-8-22-9-14(13)18-19(15)11-4-6-12(21-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVOZAHMIKAPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320960 | |
| Record name | N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678172 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392253-23-5 | |
| Record name | N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thienopyrazole Core Formation
3-Bromothiophene undergoes Friedel-Crafts acylation to introduce a ketone group at the 4-position, followed by cyclocondensation with hydrazine hydrate to yield the pyrazole ring. Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane affords the 5-bromo-thieno[3,4-c]pyrazole intermediate (Figure 1A).
Introduction of 4-Methoxyphenyl Group
The 5-bromo intermediate undergoes Suzuki coupling with 4-methoxyphenylboronic acid. Optimized conditions utilize Pd(PPh₃)₄ as a catalyst, potassium carbonate as a base, and a dioxane/water solvent system at 80°C for 12 hours, achieving yields of 78–85%.
Acylation with Isobutyryl Chloride
The final step involves reacting the aminopyrazole with isobutyryl chloride in the presence of triethylamine. Key parameters include:
- Molar ratio : 1:1.2 (amine:acyl chloride) to minimize diacylation byproducts.
- Solvent : Dichloromethane or tetrahydrofuran (THF), with THF favoring faster reaction kinetics.
- Temperature : 0°C to room temperature to suppress hydrolysis of the acyl chloride.
Purification via silica gel chromatography (ethyl acetate/hexane) yields the title compound in 65–72% purity, necessitating recrystallization from ethanol for pharmaceutical-grade material.
Alternative Pathways via Suzuki Coupling
Recent advances prioritize late-stage diversification through cross-coupling reactions. A representative protocol involves:
- Synthesis of 3-amino-thieno[3,4-c]pyrazole via cyclocondensation of 3-cyanothiophene with hydrazine.
- Direct Suzuki coupling of the 2-position with 4-methoxyphenylboronic acid using Pd(OAc)₂ and SPhos ligand.
- Acylation under microwave irradiation (100°C, 10 minutes), reducing reaction time by 80% compared to conventional heating.
This method circumvents bromination steps but requires stringent anhydrous conditions to prevent boronic acid degradation.
Optimization of Acylation Reactions
The choice of acylating agent critically impacts yield and byproduct formation. Comparative data from analogous thienopyrazole systems reveal:
| Acylating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Isobutyryl chloride | THF | 0°C → RT | 72 | 98 |
| Isobutyric anhydride | Toluene | Reflux | 58 | 91 |
| Isobutyryl-OSu ester | DMF | 50°C | 65 | 95 |
Table 1. Acylation efficiency under varying conditions.
Isobutyryl chloride in THF emerges as optimal, though anhydride routes offer safer handling for large-scale production.
Purification and Characterization Techniques
Final product purity ≥98% is achieved through:
- Recrystallization : Ethanol/water (4:1) at −20°C, producing prismatic crystals.
- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradient elution.
Characterization via $$ ^1H $$-NMR confirms regiochemistry:
- Thieno[3,4-c]pyrazole protons appear as two doublets at δ 7.25–7.35 (J = 5.1 Hz).
- Isobutyramide methyl groups resonate as a septet at δ 1.15.
Challenges and Considerations
Key synthesis challenges include:
- Instability of 5-bromo intermediate : Degrades upon prolonged storage; solutions involve immediate use or stabilization as the hydrochloride salt.
- Diacylation byproducts : Mitigated by slow addition of acyl chloride and strict stoichiometric control.
- Pd contamination : Removed via treatment with Chelex 100 resin post-coupling.
Comparative Analysis of Methodologies
The stepwise route offers reproducibility (RSD <2% across batches) but requires seven synthetic steps. In contrast, the Suzuki coupling approach reduces steps to four but demands expensive catalysts. Industrial-scale production favors the former for cost-effectiveness, while research settings prefer the latter for rapid analog generation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thieno[3,4-c]pyrazole core and the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The compound belongs to the thieno[3,4-c]pyrazole class, characterized by a complex molecular structure that includes a thieno ring fused with a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 342.44 g/mol. The presence of the methoxy group enhances its solubility and stability, making it a promising candidate for various applications in drug development.
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide exhibits a range of biological activities that make it suitable for further pharmacological exploration:
- Anti-inflammatory Properties : Compounds in the thieno[3,4-c]pyrazole class have been shown to inhibit enzymes involved in inflammatory pathways. In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), which is crucial in the synthesis of leukotrienes involved in inflammation .
- Anticancer Activity : Preliminary studies indicate that thieno[3,4-c]pyrazoles may interfere with cancer cell proliferation through various mechanisms, including modulation of signaling pathways such as p53 and inhibition of specific kinases .
- Antimicrobial Effects : There is emerging evidence that compounds similar to this compound exhibit antimicrobial properties against various pathogens .
Case Studies
Several case studies have documented the therapeutic potential of thieno[3,4-c]pyrazoles:
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core: Thieno[3,4-c]pyrazole (fused thiophene and pyrazole rings).
- Substituents :
- Position 2: 4-Methoxyphenyl (electron-donating methoxy group).
- Position 3: Isobutyramide (branched alkylamide).
Analog 1: N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS: 958587-50-3)
- Core: Thieno[3,4-c]pyrazole-5-oxide (oxidized sulfur in thiophene).
- Substituents :
Analog 2: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
Physicochemical Properties
*Estimated based on structural analysis due to lack of experimental data.
Key Observations:
- The cyclohexanecarboxamide substituent in Analog 1 increases molecular weight by ~58.5 g/mol compared to the target compound’s isobutyramide group.
- The 5-oxide modification in Analog 1 introduces additional H-bond acceptors (5 vs.
- Analog 2’s pyridine sulfonamide core and chlorophenyl group contribute to higher molecular weight and distinct electronic properties .
Computational and Structural Analysis
- For example, the 5-oxide group in Analog 1 may increase electron density at the sulfur atom, altering reactivity .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer: Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the thieno-pyrazole core and isobutyramide substituents. Infrared (IR) spectroscopy can confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity assessment via HPLC with UV/Vis detection (e.g., C18 column, gradient elution) is critical, referencing pharmacopeial impurity profiling standards similar to those in .
Q. What synthetic routes are feasible for this compound, and how can reaction efficiency be improved?
- Methodological Answer: Multi-step synthesis typically involves cyclocondensation of 4-methoxyphenylhydrazine with a thiophene-derived diketone, followed by amidation with isobutyryl chloride. Optimization can leverage Design of Experiments (DOE) principles, such as fractional factorial designs, to screen variables (e.g., temperature, solvent polarity, catalyst loading). Statistical analysis (ANOVA) identifies significant factors, reducing trial-and-error approaches as discussed in .
Q. How can researchers determine the compound’s solubility and stability under varying conditions?
- Methodological Answer: Conduct shake-flask solubility studies in pharmaceutically relevant solvents (e.g., water, DMSO, ethanol) using UV spectrophotometry. For stability, perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH-dependent stability can be assessed using buffered solutions (pH 1–10), aligning with guidelines in for systematic experimental design .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular dynamics (MD) simulations to study solvation effects or protein-ligand binding. highlights integrating quantum chemical calculations with experimental validation, such as comparing predicted vs. observed reaction pathways .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts or low yields)?
- Methodological Answer: Implement iterative feedback loops: refine computational models using experimental results (e.g., adjusting solvent parameters in MD simulations) and validate hypotheses with targeted experiments. For example, if a side reaction is observed, use tandem mass spectrometry to identify intermediates and recalibrate transition-state calculations, as per ’s integrated approach .
Q. How can advanced DOE methodologies optimize the compound’s synthesis or formulation?
- Methodological Answer: Apply response surface methodology (RSM) to map nonlinear relationships between variables (e.g., reaction time, reagent stoichiometry). Central composite designs (CCD) can model interactions and identify optimal conditions (Table 1). emphasizes DOE’s role in minimizing experimental runs while maximizing data quality .
Table 1: Example DOE Variables for Synthesis Optimization
| Factor | Range | Response |
|---|---|---|
| Temperature | 60–100°C | Yield (%) |
| Catalyst Loading | 0.5–2.0 mol% | Purity (HPLC area%) |
| Solvent (Dielectric Constant) | 5–20 | Reaction Rate (h⁻¹) |
Q. What methodologies assess the environmental fate or degradation pathways of this compound?
- Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products under simulated environmental conditions (e.g., UV light, oxidative stress). Computational tools like EPI Suite can predict biodegradation half-lives, while microcosm studies model soil/water interactions. ’s framework for reaction fundamentals (RDF2050112) supports designing such studies .
Q. How should researchers design assays to evaluate the compound’s biological activity and selectivity?
- Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) with orthogonal validation (e.g., SPR for binding affinity). Dose-response curves (IC₅₀/EC₅₀) and selectivity panels (e.g., profiling against related enzymes) minimize off-target effects. outlines best practices for assay reproducibility, including controls and statistical power analysis .
Key Considerations for Experimental Design
- Data Contradiction Analysis: Cross-validate unexpected results using orthogonal techniques (e.g., X-ray crystallography vs. NMR for structural confirmation).
- Scale-Up Challenges: Apply ’s reactor design principles (RDF2050112) to address mixing efficiency or heat transfer limitations during process scale-up .
- Ethical and Safety Compliance: Adhere to laboratory safety protocols (e.g., ’s Chemical Hygiene Plan) when handling reactive intermediates or hazardous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
